4-METHYL-3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

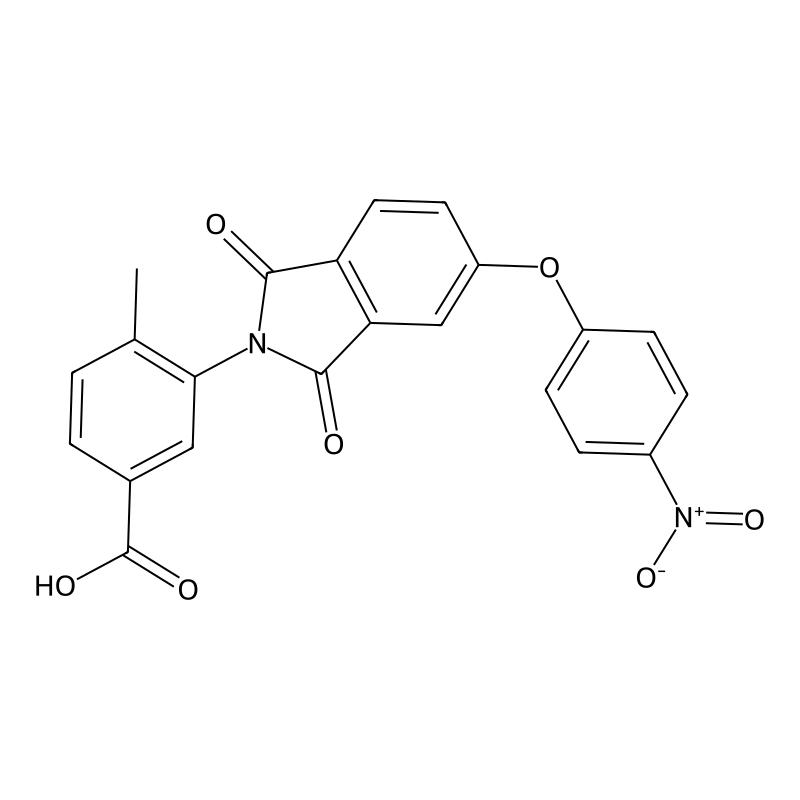

4-Methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid is a complex organic compound characterized by its unique structural features, which include a benzoic acid moiety, a nitro group, and an isoindole derivative. The molecular formula of this compound is with a molecular weight of approximately 404.34 g/mol. Its structure consists of a methyl group attached to the benzoic acid and a 5-(4-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindole moiety, which contributes to its potential biological and chemical activities .

- Oxidation: The nitro group can be reduced to an amino group under specific conditions.

- Reduction: The compound can be reduced to yield different derivatives.

- Electrophilic Substitution: The aromatic rings are reactive towards electrophilic substitution reactions, which can modify the functional groups attached to the rings.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Research indicates that 4-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid exhibits significant biological activity. The presence of the nitro group and the isoindole structure suggests potential interactions with biological targets such as enzymes and receptors. These interactions may modulate various biochemical pathways, leading to therapeutic effects in areas such as anti-inflammatory and anti-cancer activities .

The synthesis of 4-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid typically involves several steps:

- Preparation of Intermediate: A phthalimide intermediate is synthesized, often through the reaction of appropriate anhydrides or carboxylic acids.

- Nitration: The phthalimide is nitrated using nitric acid to introduce the nitro group.

- Coupling Reaction: The nitrated intermediate is then reacted with a phenoxybenzoic acid derivative to form the final product.

This multi-step synthesis requires careful control of reaction conditions to optimize yield and purity .

The compound has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.

- Material Science: Its unique structure may be utilized in developing new materials with specific properties.

- Chemical Research: It can be used as a reagent in synthetic organic chemistry for exploring new reaction pathways or functionalization strategies .

Studies on the interactions of 4-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid with biological targets have shown that it can influence enzyme activity and receptor binding. Molecular docking studies suggest that the compound may bind effectively to certain protein targets, indicating its potential utility in drug design .

Several compounds share structural similarities with 4-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid:

| Compound Name | Structural Features |

|---|---|

| 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid | Similar isoindole structure but lacks the phenoxy group |

| 5-nitro-2-{4-[4-(5-nitro-1,3-dioxoisoindol)]benzyl}phenyl}-1H-isoinole | Contains additional nitro group and different substitution pattern |

| 4-(1,3-dioxoisoindol)benzoic acid octyl ester | Similar core structure but differs in esterification |

Uniqueness

The uniqueness of 4-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid lies in its specific combination of functional groups. This distinct arrangement confers unique chemical reactivity and biological activity compared to similar compounds. Its balance of properties makes it particularly valuable for research and potential industrial applications .